REACTION_CXSMILES
|
C1N2CN3CN(C2)C[N:2]1C3.Br[CH2:12][CH2:13][N:14]1[C:18]2=[N:19][CH:20]=[CH:21][CH:22]=[C:17]2[O:16][C:15]1=[O:23]>C(Cl)(Cl)Cl>[NH2:2][CH2:12][CH2:13][N:14]1[C:18]2=[N:19][CH:20]=[CH:21][CH:22]=[C:17]2[O:16][C:15]1=[O:23]
|
Name
|
|
Quantity
|
0.013 mol
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
BrCCN1C(OC=2C1=NC=CC2)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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are introduced into a round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
surmounted by a condenser
|
Type
|
TEMPERATURE
|
Details
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The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one week
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The precipitate is introduced into a ground-necked 250-cm3 flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
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ADDITION
|
Details
|
50 cm3 of absolute alcohol and 10 cm3 of concentrated hydrochloric acid are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours with magnetic stirring
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off on a water bath under vacuum
|
Type
|
CUSTOM
|
Details
|
the product is recrystallized in alcohol at 95° C.
|
Name
|
|
Type
|
|
Smiles
|
NCCN1C(OC=2C1=NC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |